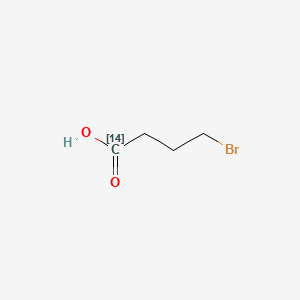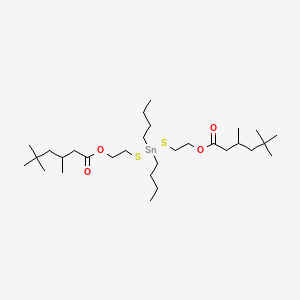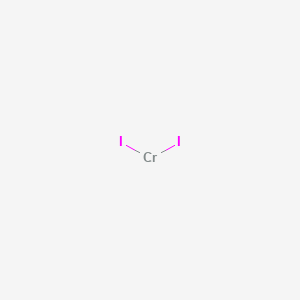
Chromous iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromous iodide, also known as chromium(II) iodide, is an inorganic compound with the chemical formula CrI₂. It appears as a red-brown or black solid and is known for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in it. This compound is typically produced through the thermal decomposition of chromium(III) iodide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromous iodide can be synthesized by treating chromium powder with concentrated hydroiodic acid. The reaction produces a blue hydrated form of chromium(II) iodide, which can be further converted to related acetonitrile complexes : [ \text{Cr} + n \text{H}_2\text{O} + 2 \text{HI} \rightarrow \text{CrI}_2(\text{H}_2\text{O})_n + \text{H}_2 ]
Industrial Production Methods
Industrial production of this compound involves the direct reaction of chromium metal with iodine at elevated temperatures. The reaction is typically conducted at around 500°C : [ 2 \text{Cr} + 3 \text{I}_2 \rightarrow 2 \text{CrI}_3 ] The product, chromium(III) iodide, is then thermally decomposed at 700°C to produce chromium(II) iodide .
Chemical Reactions Analysis
Types of Reactions
Chromous iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its d⁴ electron configuration, the coordination sphere of chromium in CrI₂ is highly distorted .
Common Reagents and Conditions
Oxidation: this compound can be oxidized to chromium(III) iodide using oxidizing agents such as iodine.
Reduction: It can be reduced back to chromium metal using strong reducing agents.
Substitution: this compound can undergo substitution reactions with ligands such as acetonitrile to form complex compounds.
Major Products
The major products formed from these reactions include chromium(III) iodide, chromium metal, and various chromium-ligand complexes .
Scientific Research Applications
Chromous iodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium compounds and complexes.
Biology: Its complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: this compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of chromous iodide involves its ability to form complexes with various ligands. The molecular targets and pathways involved depend on the specific ligands and conditions used in the reactions. The distorted coordination sphere of chromium in CrI₂ plays a significant role in its reactivity and complex formation .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) iodide (CrI₃): A black solid used to prepare other chromium iodides.
Chromium(II) chloride (CrCl₂): Similar in structure and reactivity to chromous iodide.
Chromium(II) bromide (CrBr₂): Another chromium(II) halide with similar properties.
Uniqueness
This compound is unique due to its specific reactivity and the highly distorted coordination sphere of chromium. This makes it particularly useful in forming complex compounds with various ligands, which can be utilized in different scientific and industrial applications .
Properties
Molecular Formula |
CrI2 |
|---|---|
Molecular Weight |
305.805 g/mol |
IUPAC Name |
diiodochromium |
InChI |
InChI=1S/Cr.2HI/h;2*1H/q+2;;/p-2 |
InChI Key |
BMSDTRMGXCBBBH-UHFFFAOYSA-L |
Canonical SMILES |
[Cr](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)
![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
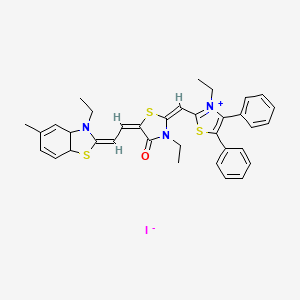
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
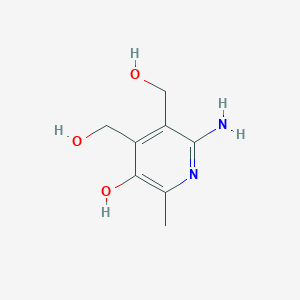
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)

